Absence of Hydrogen‑Bond Donors Differentiates the Compound from Amino‑Substituted Triazolo‑Azetidine Analogs
The target compound contains zero hydrogen‑bond donors (HBD = 0), whereas the structurally related 1‑(3‑(1H‑1,2,3‑triazol‑1‑yl)azetidin‑1‑yl)‑2‑(4‑ethoxyphenyl)ethanone (CAS 2034430‑12‑9) and many phenyl‑substituted triazolo‑azetidine antibacterials possess at least one amide or amine HBD [1][2]. A zero‑HBD profile is associated with improved passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, which can simplify cell‑based assay interpretation [1].
| Evidence Dimension | Number of hydrogen‑bond donors (HBD) |
|---|---|
| Target Compound Data | HBD = 0 |
| Comparator Or Baseline | Class average for active triazolo‑azetidine antibacterials: HBD ≥ 1 (e.g., compound 2 in Ivanenkov et al. contains a secondary amine; phenyl‑substituted series 7(a–j) contain amide NH) [2] |
| Quantified Difference | HBD = 0 vs. HBD ≥ 1; represents a complete loss of donor capacity |
| Conditions | Calculated physicochemical properties (Lipinski Rule‑of‑Five descriptors) from the ECBD database [1] |
Why This Matters
Selection of a zero‑HBD scaffold can reduce off‑target interactions and simplify permeability profiling in early‑stage drug discovery.
- [1] ECBD (European Chemical Biology Database). Compound EOS17625: calculated physicochemical properties. https://sildrug.ibb.waw.pl/ecbd/EOS17625/ View Source
- [2] Ivanenkov YA, Yamidanov RS, Osterman IA, et al. Identification of N‑Substituted Triazolo‑azetidines as Novel Antibacterials using pDualrep2 HTS Platform. Letters in Drug Design & Discovery, 2025, 22(5). DOI: 10.2174/1570180820666230601160935. View Source
